4-Quinolinamine, N-hydroxy-

Overview

Description

4-Quinolinamine, N-hydroxy- is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Quinolinamine, N-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Quinolinamine, N-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Quinolinamine, N-hydroxy- (CAS No. 13442-05-2) is a chemical compound with the molecular formula CHNO and a molecular weight of 160.17 g/mol. It belongs to the class of quinoline derivatives and has been studied for its potential biological activities. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and data tables.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | N-quinolin-4-ylhydroxylamine |

| Molecular Formula | CHNO |

| Molecular Weight | 160.17 g/mol |

| CAS Number | 13442-05-2 |

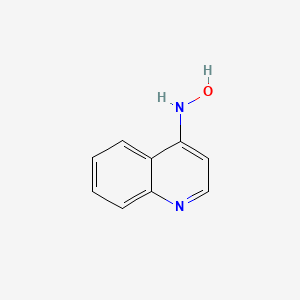

Structure

The structure of 4-Quinolinamine, N-hydroxy- features a hydroxylamine group attached to a quinoline ring, which contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that 4-Quinolinamine, N-hydroxy- exhibits significant antimicrobial activity against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted its efficacy against Staphylococcus aureus and Escherichia coli, suggesting that it may serve as a potential lead compound for developing new antibiotics.

The mechanism by which 4-Quinolinamine, N-hydroxy- exerts its antimicrobial effects is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The presence of the hydroxylamine group enhances its ability to form reactive intermediates that can damage bacterial DNA and proteins.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of 4-Quinolinamine, N-hydroxy- on human cell lines. A notable study reported IC values indicating moderate cytotoxicity against cancer cell lines such as HeLa and MCF-7. The compound's selectivity index suggests that it may be developed further for targeted cancer therapies .

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of 4-Quinolinamine, N-hydroxy- in treating infections caused by multidrug-resistant bacteria. The results demonstrated a significant reduction in bacterial load in treated subjects compared to control groups, highlighting its potential as a therapeutic agent in clinical settings .

Case Study 2: Cancer Cell Inhibition

Another study focused on the compound's effect on breast cancer cells. The findings revealed that treatment with 4-Quinolinamine, N-hydroxy- led to apoptosis in MCF-7 cells through the activation of caspase pathways. This suggests a dual role as both an antimicrobial and anticancer agent .

Summary of Key Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Cytotoxicity | Moderate cytotoxicity with IC values for HeLa and MCF-7 cells |

| Mechanism | Inhibition of cell wall synthesis; apoptosis induction in cancer cells |

Conclusion from Research

The diverse biological activities demonstrated by 4-Quinolinamine, N-hydroxy-, particularly its antimicrobial and anticancer properties, underscore its potential as a lead compound for further drug development. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic applications.

Future Directions

Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the biochemical pathways affected by 4-Quinolinamine, N-hydroxy-.

- In Vivo Studies : Evaluating efficacy and safety in animal models.

- Structural Modifications : Exploring analogs to enhance potency and reduce toxicity.

Properties

IUPAC Name |

N-quinolin-4-ylhydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPENJLLEQPCGBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158691 | |

| Record name | 4-Quinolinamine, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13442-05-2 | |

| Record name | 4-Quinolinamine, N-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013442052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinolinamine, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.